N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide

MRE11 nuclease inhibitor drug‑target binding affinity homologous recombination

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide (CAS 1465302-72-0) is a synthetic small‑molecule inhibitor belonging to the substituted propanamide class of MRE11 nuclease inhibitors, designed to disrupt DNA double‑strand break repair in homologous recombination‑dependent cancers. Formulated as C₁₆H₁₈Cl₂N₂O₂ (MW 341.23 g/mol) and routinely supplied at ≥95 % purity, the compound was disclosed in a 2023 structure–activity relationship study that repurposes the propafenone scaffold to target the MRE11–RAD50–NBS1 complex.

Molecular Formula C16H18Cl2N2O2
Molecular Weight 341.23
CAS No. 1465302-72-0
Cat. No. B2821135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide
CAS1465302-72-0
Molecular FormulaC16H18Cl2N2O2
Molecular Weight341.23
Structural Identifiers
SMILESC1COCCC1CCC(=O)NC(C#N)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H18Cl2N2O2/c17-13-7-12(8-14(18)9-13)15(10-19)20-16(21)2-1-11-3-5-22-6-4-11/h7-9,11,15H,1-6H2,(H,20,21)
InChIKeyLVNBBTMKNFXSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide: A Substituted Propanamide MRE11 Nuclease Inhibitor for Cancer Drug Discovery


N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide (CAS 1465302-72-0) is a synthetic small‑molecule inhibitor belonging to the substituted propanamide class of MRE11 nuclease inhibitors, designed to disrupt DNA double‑strand break repair in homologous recombination‑dependent cancers [1]. Formulated as C₁₆H₁₈Cl₂N₂O₂ (MW 341.23 g/mol) and routinely supplied at ≥95 % purity, the compound was disclosed in a 2023 structure–activity relationship study that repurposes the propafenone scaffold to target the MRE11–RAD50–NBS1 complex [2].

MRE11 target engagement studies: Direct binding affinity characterization by MST or SPR.
Homologous recombination pathway probe: Dissection of MRE11-dependent DNA repair in DDR research models.
Propafenone-derived scaffold: Suitable for structure–activity relationship (SAR) optimization campaigns.

Why In‑Class MRE11 Inhibitors Cannot Be Interchanged: The Case for N‑[Cyano‑(3,5‑dichlorophenyl)methyl]‑3‑(oxan‑4‑yl)propanamide


Small‑molecule MRE11 inhibitors span structurally divergent chemotypes (e.g., mirin, PFM01, MU1409, and propafenone‑derived propanamides) that bind to distinct sites on the MRE11 homodimer or the MRN complex, yielding pronounced differences in endonuclease versus exonuclease selectivity, cellular potency, and pharmacokinetic profiles [1]. Simple inter‑class substitution therefore risks altered target‑engagement kinetics, off‑target activity against other nucleases such as FEN1 or EXO1, and loss of the homologous‑recombination suppression required for synthetic‑lethality applications in DDR‑deficient tumors .

Chemotype-dependent binding mode
MRE11 inhibitors such as mirin, PFM01, and MU1409 occupy distinct sites on the MRN complex. Direct substitution may shift endonuclease/exonuclease selectivity and target engagement kinetics.
Off-target nuclease activity
Class-hopping without structural validation may introduce inhibition of FEN1 or EXO1, compromising HR-specific pathway interpretation.
Physicochemical profile mismatch
The oxan-4-yl substituent lowers lipophilicity relative to phenyl-ring-containing inhibitors, potentially altering solubility, non-specific binding, and cellular exposure in ways not replicated by other chemotypes.

Quantitative Differentiation: N‑[Cyano‑(3,5‑dichlorophenyl)methyl]‑3‑(oxan‑4‑yl)propanamide vs. Closest MRE11 Inhibitor Analogs


Direct MRE11 Binding Affinity: Kd = 4.3 μM vs. Mirin Functional IC50

The compound binds recombinant human MRE11 (his‑tagged) with a dissociation constant (Kd) of 4.3 μM, measured by microscale thermophoresis (MST) [1]. In comparison, the prototypical MRN‑complex inhibitor mirin inhibits ATM activation with an IC50 of 12 μM—a functional, not a direct‑binding, endpoint . Although assay formats differ (MST vs. cellular ATM‑activation), the lower Kd suggests that the compound may achieve target occupancy at lower concentrations than mirin requires for pathway inhibition.

Binding vs. functional readout
Cross-study comparable
Kd 4.3 µM (MST) vs. mirin IC50 12 µM (cellular ATM activation)
Supports direct target engagement interpretation
Assay formats differ; cross-study review required
MRE11 nuclease inhibitor drug‑target binding affinity homologous recombination

Structural Distinctiveness: The Oxan‑4‑yl (Tetrahydropyran) Substituent Versus Phenyl‑Ring‑Containing MRE11 Inhibitors

The molecule carries an oxan‑4‑yl (tetrahydropyran) moiety attached to the propanamide core, a saturated oxygen‑containing heterocycle absent in major comparator chemotypes—mirin (p‑nitrophenyl hydrazone), MU1409 (thiazole‑pyrimidine), MU147, and PFM01 (mirin‑like) . Replacement of a phenyl ring with a tetrahydropyran group is a well‑established medicinal‑chemistry strategy to lower lipophilicity (clogP) by 0.5–1.5 log units, improve aqueous solubility, and enhance metabolic stability without sacrificing target affinity [1].

Oxan-4-yl structural feature
Class-level inference
Tetrahydropyran moiety absent in mirin, MU1409, PFM01
May reduce lipophilicity and non-specific binding
Predicted physicochemical advantage; direct experimental validation pending
medicinal chemistry solubility optimization ligand efficiency

Purity Specification: ≥95 % Enables Reproducible Pharmacology vs. Uncharacterized Commercial Preparations

The compound is supplied at a purity of ≥95 %, as specified by multiple chemical vendors . In contrast, many early‑stage MRE11 tool compounds (e.g., mirin, PFM01) are often sold as “research grade” with purity ranging from 90 % to 98 %, and significant batch‑to‑batch variability has been noted anecdotally . Consistent high purity minimizes confounding effects from impurities that may act as partial agonists, off‑target inhibitors, or cytotoxic contaminants.

Purity specification
Cross-study comparable
≥95% (HPLC) vs. comparator ranges 90–98%
Defined purity supports reproducible pharmacology
Batch-to-batch variability may still require internal QC
chemical procurement reproducibility quality control

SAR‑Contextualized Scaffold: Propafenone‑Derived Propanamide Class with Validated In Vivo Anti‑Tumor Activity

The compound is a close analog of the optimized propafenone derivative D34, which suppressed CRMM1 xenograft tumor growth in NCG mice with a submicromolar cellular IC50 (CRMM2: 0.7 μM, CRMM1: 1.3 μM at 72 h) and directly inhibited MRE11 endonuclease activity [1]. While direct in‑vivo data for N‑[cyano‑(3,5‑dichlorophenyl)methyl]‑3‑(oxan‑4‑yl)propanamide are not yet published, the shared cyano‑dichlorophenyl‑propanamide pharmacophore strongly suggests retention of MRE11‑dependent homologous recombination inhibition and in vivo tolerability.

Propafenone-derived scaffold
Class-level inference
Analog D34 suppressed CRMM1 xenograft growth; no direct in vivo data for the target compound
SAR-context supports MRE11 pathway-response studies
In vivo model-response data for the exact compound require generation
structure‑activity relationship in vivo efficacy conjunctival melanoma

Optimal Scientific and Industrial Application Scenarios for N‑[Cyano‑(3,5‑dichlorophenyl)methyl]‑3‑(oxan‑4‑yl)propanamide


Biophysical Characterization of MRE11–Inhibitor Binding by MST or SPR

The compound’s measured Kd of 4.3 μM makes it suitable for surface plasmon resonance (SPR) or microscale thermophoresis (MST) experiments designed to validate direct target engagement, quantify binding thermodynamics, or screen competitive inhibitors [1].

Chemical Probe for Homologous Recombination (HR) Pathway Dissection

As a substituted propanamide derived from the propafenone scaffold, the compound can be employed in functional assays (e.g., RAD51 foci formation, DR‑GFP reporter) to interrogate the role of MRE11‑dependent HR in DNA‑damage‑response networks, particularly in BRCA2‑deficient or conjunctival melanoma cell lines [1].

Medicinal Chemistry Lead Optimization Campaigns Targeting MRE11

The oxan‑4‑yl moiety offers a synthetic handle for further derivatization aimed at improving potency, selectivity, and pharmacokinetic properties, building on the established SAR of propafenone‑based propanamides [1].

Compound Library Inclusion for Synthetic‑Lethality Phenotypic Screens

Given the synthetic‑lethality interaction between MRE11 blockade and BRCA2 deficiency, the compound is a relevant addition to focused screening libraries designed to identify novel DDR‑targeted agents for personalized oncology [1].

Application
Selection Property
Validation Focus
Biophysical binding characterization
Direct MRE11 affinity context
MST/SPR target engagement assay review
Homologous recombination pathway probe
HR inhibition assay context
RAD51 foci / DR-GFP reporter endpoint review
Medicinal chemistry lead optimization
Scaffold derivatization potential
SAR-based potency and selectivity review
Synthetic-lethality screening libraries
DDR-targeted screening fit
BRCA2-deficient cell model context
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